molecular formula C12H5Br5O2 B14347890 2,6-Dibromo-4-(2,4,6-tribromophenoxy)phenol CAS No. 91370-78-4

2,6-Dibromo-4-(2,4,6-tribromophenoxy)phenol

Cat. No.: B14347890
CAS No.: 91370-78-4
M. Wt: 580.7 g/mol
InChI Key: WVVITAMDLUEXSZ-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(2,4,6-tribromophenoxy)phenol is a brominated phenol compound known for its significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple bromine atoms, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-(2,4,6-tribromophenoxy)phenol typically involves the bromination of phenolic compounds. One common method includes the bromination of 2,6-dibromophenol with 2,4,6-tribromophenol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as chloroform or ethanol under controlled temperature conditions to ensure the selective bromination of the phenolic rings .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes using bromine or bromine-containing reagents. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings to ensure the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-(2,4,6-tribromophenoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dibromo-4-(2,4,6-tribromophenoxy)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-(2,4,6-tribromophenoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with biological molecules, leading to inhibition or activation of specific pathways. For example, it has been shown to interact with thyroid hormone-binding proteins, potentially affecting thyroid hormone metabolism and transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of bromine atoms and phenolic groups, which confer distinct chemical and biological properties.

Properties

CAS No.

91370-78-4

Molecular Formula

C12H5Br5O2

Molecular Weight

580.7 g/mol

IUPAC Name

2,6-dibromo-4-(2,4,6-tribromophenoxy)phenol

InChI

InChI=1S/C12H5Br5O2/c13-5-1-9(16)12(10(17)2-5)19-6-3-7(14)11(18)8(15)4-6/h1-4,18H

InChI Key

WVVITAMDLUEXSZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)OC2=C(C=C(C=C2Br)Br)Br

Origin of Product

United States

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